(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a synthetic organic compound that features a combination of isoquinoline and tetrazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-fluorophenyl)tetrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIKHYMFKOHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Moiety: Starting from a precursor such as 3,4-dihydroisoquinoline, various functionalization reactions can be employed to introduce the desired substituents.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.
Coupling of the Two Moieties: The final step would involve coupling the isoquinoline and tetrazole moieties through a suitable linker, such as a methanone group, under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could be used to modify the functional groups on the compound.
Substitution: Both the isoquinoline and tetrazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with isoquinoline and tetrazole moieties can act as ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the structural features of the compound.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Tetrazole Derivatives: Compounds with similar tetrazole structures.
Uniqueness
Structural Features: The combination of isoquinoline and tetrazole moieties in a single molecule.
Biological Activity: Potential unique interactions with biological targets due to its structure.
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone represents a novel class of bioactive molecules with significant potential in therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: CHFNO
Molecular Weight: 313.32 g/mol
The compound features a unique combination of an isoquinoline moiety and a tetrazole ring, which may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in critical biochemical pathways.
- Receptor Modulation: It can act as a modulator for receptors associated with neurotransmission and other physiological processes.
- Signal Pathway Interference: The compound may influence signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
A significant area of research has focused on the antitumor properties of this compound. In studies involving leukemia and lymphoma models, compounds structurally similar to this compound demonstrated potent inhibitory effects on protein arginine methyltransferases (PRMT5), which are implicated in cancer progression.
| Compound | IC (nM) | Antitumor Activity |
|---|---|---|
| Compound 46 | 8.5 | Significant in MV4-11 cells |
| GSK-3326595 | 5.5 | Clinical PRMT5 inhibitor |
In vivo studies showed that these compounds could reduce tumor growth in xenograft models, highlighting their potential as anticancer agents .
Antifungal Properties
Research has also indicated antifungal activity against various phytopathogenic fungi. In vitro evaluations revealed that certain derivatives exhibited effective antifungal properties, with EC values ranging from 8.88 to 19.88 µg/mL against multiple fungal strains. The structure-activity relationship (SAR) studies suggested that electron-withdrawing substituents enhance antifungal activity significantly .
Case Studies and Research Findings
- Study on PRMT5 Inhibition:
- Antifungal Activity Evaluation:
-
Pharmacological Profiling:
- Pharmacological assessments indicated that the compound could modulate various biological pathways, making it a candidate for further drug development initiatives targeting both cancer and fungal infections.
Q & A
Q. What synthetic strategies are recommended for constructing the (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone scaffold?
- Methodological Answer : Retrosynthetic analysis is critical for deconstructing the target molecule into accessible precursors. For example:
- The isoquinoline moiety can be synthesized via Bischler-Napieralski cyclization of phenethylamide derivatives, followed by reduction .
- The tetrazole ring can be formed via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
- Coupling of the two fragments (isoquinoline and tetrazole) is achieved via nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling reactions. Reaction monitoring with HPLC and NMR ensures purity (>95%) .
Q. How can structural ambiguities in the final compound be resolved during characterization?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : - and -NMR confirm regiochemistry of the tetrazole (1H vs 2H tautomers) and substitution patterns on the fluorophenyl group .
- X-ray crystallography : Resolves stereochemical uncertainties in the dihydroisoquinoline ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHFNO requires m/z 334.1234) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer :
- Variable substituent libraries : Synthesize derivatives with modifications to:
- The fluorophenyl group (e.g., replace F with Cl, CF, or adjust para/meta positions) .
- The tetrazole ring (e.g., 1H- vs 2H-tetrazole, methyl/ethyl substituents) .
- Assay selection : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity. Compare IC values across derivatives to identify critical pharmacophores .
Q. What computational approaches predict the metabolic stability of this compound in biological systems?
- Methodological Answer :
- In silico tools : Use SwissADME or ADMET Predictor to estimate metabolic hotspots (e.g., tetrazole ring oxidation, fluorophenyl hydroxylation) .
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and tetrazole N-H bonds to assess susceptibility to enzymatic degradation .
- Machine learning : Train models on existing pharmacokinetic data for tetrazole-containing drugs to predict clearance rates .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer :
- Assay validation : Confirm target engagement in vitro (e.g., cellular thermal shift assays) and correlate with in vivo efficacy using PK/PD modeling .
- Solubility adjustments : Use co-solvents (e.g., PEG-400) or nanoformulation to address poor bioavailability masking in vivo activity .
- Metabolite profiling : Identify active metabolites via LC-MS/MS to explain discrepancies .
Q. What experimental designs assess environmental stability and ecotoxicological impact?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C for 48h; monitor degradation via HPLC .
- Photodegradation : Expose to UV light (254 nm) and quantify breakdown products using GC-MS .
- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri models to determine LC values, referencing OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
